molecular formula C15H23FN2O11 B12286527 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione

Cat. No.: B12286527
M. Wt: 426.35 g/mol
InChI Key: UOVHYUWWOPBSCH-QRBARWLKSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups and a fluorinated diazinane ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione typically involves multiple steps. Starting with a suitable precursor, the compound undergoes a series of reactions including protection and deprotection of hydroxyl groups, glycosylation, and fluorination. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution of the fluorine atom can introduce various functional groups .

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-chloro-1,3-diazinane-2,4-dione
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-bromo-1,3-diazinane-2,4-dione

Uniqueness

The presence of the fluorine atom in 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione imparts unique chemical and biological properties compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C15H23FN2O11

Molecular Weight

426.35 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H23FN2O11/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(28-13)3-27-14-11(24)9(22)7(20)5(2-19)29-14/h4-11,13-14,19-24H,1-3H2,(H,17,25,26)/t4?,5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1

InChI Key

UOVHYUWWOPBSCH-QRBARWLKSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F

Origin of Product

United States

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